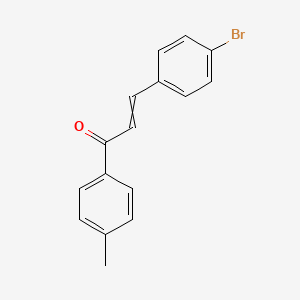

4-Bromo-4'-methylchalcone

描述

Overview of Chalcones as a Prominent Class of Bioactive Compounds

Chalcones represent a significant class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.comnih.gov These compounds are considered bioprecursors to flavonoids and isoflavonoids and are abundantly found in various edible and medicinal plants. mdpi.comrsc.org The core structure of chalcones, featuring a reactive ketoethylenic group (–CO–CH=CH–), is responsible for their wide array of biological activities. mdpi.comijhmr.com

Historically discovered in the nineteenth century, chalcones have become vital in both industrial and medicinal applications. ijhmr.com Their natural and synthetic forms have demonstrated a remarkable diversity of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral activities. mdpi.comijhmr.comnih.gov This broad spectrum of bioactivity has established chalcones as privileged structures in medicinal chemistry, attracting considerable research interest for the development of new therapeutic agents. rsc.orgindianchemicalsociety.com

Significance of Halogenated and Substituted Chalcone (B49325) Derivatives in Chemical and Biological Research

The modification of the basic chalcone structure through the introduction of various substituents, particularly halogens, has become a critical strategy in chemical and biological research. Halogenation can significantly enhance the physicochemical properties and biological efficacy of chalcone derivatives. mdpi.commdpi.com The presence of electron-withdrawing groups like halogens on the phenyl rings can modulate the compound's reactivity and interaction with biological targets. mdpi.com

Research has shown that halogenated chalcones exhibit potent and, in some cases, more specific bioactivities compared to their non-halogenated counterparts. mdpi.comnih.gov For instance, halogenated derivatives have been investigated as potential anticancer, anti-inflammatory, antimalarial, and antimicrobial agents. mdpi.com Studies on pyrazine-based halogenated chalcones revealed significant antifungal and antimycobacterial effects. mdpi.com Similarly, the incorporation of fluorine, chlorine, or bromine atoms into the chalcone scaffold has been linked to enhanced inhibitory activity against enzymes like monoamine oxidase-B (MAO-B), which is relevant in the context of neurodegenerative diseases. nih.gov The strategic placement of halogens and other groups, such as methoxy (B1213986) moieties, allows for the fine-tuning of a compound's activity and can improve its drug-like properties. mdpi.comnih.gov

Specific Academic Research Focus on 4-Bromo-4'-methylchalcone

This compound, a specific derivative, has garnered attention for its potential applications in medicinal chemistry. smolecule.com Its structure is defined by a bromine atom at the 4-position of one phenyl ring (A-ring) and a methyl group at the 4'-position of the other (B-ring). The IUPAC name for this compound is (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one or 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, depending on the ring nomenclature. smolecule.comnih.gov

The synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. nih.gov This involves reacting 4-bromoacetophenone with 4-methylbenzaldehyde (B123495) or, alternatively, 4-bromobenzaldehyde (B125591) with 4'-methylacetophenone (B140295), typically under basic conditions. Modern, eco-friendly synthesis methods, such as solvent-free grinding, have also been successfully employed.

Research has primarily focused on the biological activities of this compound, with particular emphasis on its antibacterial properties. One study identified this compound as having antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 μg/mL. nih.gov The biological activity is largely attributed to the α,β-unsaturated carbonyl system, which can interact with biological macromolecules like enzymes and proteins.

Chemical Compound Information

| Compound Name |

| This compound |

| 4-bromoacetophenone |

| 4-methylbenzaldehyde |

| 4-bromobenzaldehyde |

| 4'-methylacetophenone |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| (E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |

| 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one |

| Flavonoids |

| Isoflavonoids |

| Pyrazine |

| Monoamine oxidase-B (MAO-B) |

| Fluorine |

| Chlorine |

| Bromine |

| Methoxy |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | smolecule.comnih.gov |

| Chemical Formula | C₁₆H₁₃BrO | smolecule.comnih.gov |

| Molecular Weight | 301.18 g/mol | smolecule.com |

| CAS Number | 7020-14-6 | nih.gov |

| Synthesis Method | Claisen-Schmidt Condensation | |

| Appearance | Crystalline solid | rasayanjournal.co.in |

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUNHCRNYHAVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395678 | |

| Record name | 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7020-14-6 | |

| Record name | 3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-4'-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Bromo 4 Methylchalcone

Reactivity of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety is the most reactive site in the 4-Bromo-4'-methylchalcone molecule, participating in a variety of addition and cycloaddition reactions. The polarization of this system, with a partial positive charge on the β-carbon and the carbonyl carbon, makes it susceptible to attack by nucleophiles and other reactants.

Nucleophilic Addition Reactions

The most common reaction of the α,β-unsaturated carbonyl system in chalcones is the conjugate or Michael addition, where a nucleophile attacks the electrophilic β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide array of derivatives. For instance, the reaction of this compound with nitrogen-containing nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. This cyclization reaction is a testament to the utility of chalcones as precursors for heterocyclic compounds.

Similarly, reaction with other nucleophiles such as thiourea (B124793) can lead to the synthesis of pyrimidine (B1678525) derivatives, further highlighting the versatility of the chalcone (B49325) scaffold in heterocyclic synthesis. The general mechanism involves the initial nucleophilic attack on the β-carbon, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

Table 1: Examples of Nucleophilic Addition and Cyclization Reactions of Chalcones

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Hydrazine Hydrate | Acetic acid, Methanol, Reflux | Pyrazoline | |

| Thiourea | Potassium hydroxide (B78521), Methanol, Reflux | Pyrimidine-2-thiol | |

| Substituted Hydrazine | Acetic acid, Ethanol (B145695), Microwave irradiation | Pyrazoline |

Cycloaddition Reactions (e.g., [4+2] Diels-Alder)

The α,β-unsaturated system of chalcones can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. In this concerted reaction, a conjugated diene reacts with the double bond of the chalcone to form a six-membered ring. The reactivity of the chalcone as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group.

While specific examples of this compound participating in Diels-Alder reactions are not extensively documented in readily available literature, the general reactivity pattern of chalcones suggests its potential to react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. The stereochemistry of the resulting cycloadduct is governed by the well-established rules of the Diels-Alder reaction, often favoring the endo product.

Photochemical Transformations (e.g., [2+2] Cycloaddition, Isomerization)

The conjugated system of chalcones makes them amenable to photochemical transformations. Upon irradiation with UV light, chalcones can undergo a variety of reactions, including E/Z isomerization of the double bond and [2+2] cycloaddition reactions. The latter, also known as photodimerization, involves the reaction of two chalcone molecules to form a cyclobutane (B1203170) ring.

The specific outcome of the photochemical reaction can be influenced by the substitution pattern on the aromatic rings and the reaction conditions, such as the solvent and the wavelength of light used. While detailed photochemical studies on this compound are not widely reported, the general principles of chalcone photochemistry suggest that it would be susceptible to such transformations.

Role of the Bromine Substituent in Chemical Transformations

The bromine atom on one of the phenyl rings of this compound serves as a versatile functional handle for a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this chalcone derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The carbon-bromine bond in this compound is readily activated by palladium catalysts, enabling its participation in a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a powerful method for forming carbon-carbon bonds. By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a diverse library of biaryl chalcones can be synthesized.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/Ethanol | 100 | |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyltetrahydrofuran | 100 | General Protocol |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction provides a direct route to amino-substituted chalcones, which are of significant interest in medicinal chemistry. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | |

| Pd₂(dba)₃ | XantPhos | DBU | DMF | 100-120 | |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 |

Electrophilic Aromatic Substitution on Brominated Ring

The bromine atom is a deactivating but ortho, para-directing group in electrophilic aromatic substitution reactions. Therefore, further functionalization of the bromine-bearing phenyl ring of this compound through reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho to the bromine atom. However, the deactivating nature of the bromine and the presence of the electron-withdrawing chalcone moiety can make these reactions challenging, often requiring harsh conditions. The directing effect of the bromine atom would compete with the deactivating effect of the chalcone system.

Functionalization Strategies for Novel this compound Derivatives

The structure of this compound offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide range of novel derivatives. The primary sites for functionalization include the aryl bromide group, the α,β-unsaturated carbonyl system, and the potential for cyclization reactions involving the carbonyl group and the enone system. These modifications are key strategies for developing new compounds with tailored chemical and biological properties.

The aryl bromide functionality is a particularly useful handle for post-synthetic modification. It serves as an excellent electrophilic partner in numerous metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions smolecule.com. The electron-withdrawing nature of the bromine atom activates the aromatic ring, and it also functions as a good leaving group in these transformations smolecule.com.

Furthermore, the core chalcone structure, specifically the α,β-unsaturated carbonyl system, is reactive towards various transformations. This includes nucleophilic addition reactions and electrophilic additions across the double bond, which can lead to a diverse array of derivatives smolecule.comresearchgate.net.

Cyclization Reactions

A common strategy to create complex, bioactive derivatives from chalcones involves intramolecular cyclization. These reactions often lead to the formation of heterocyclic ring systems such as chromenes, flavones, and isoxazoles.

For instance, chromene derivatives can be generated from chalcone precursors through cyclization reactions mediated by reagents like a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) . Similarly, the use of copper(II) chloride (CuCl₂) can facilitate the introduction of a chlorine atom at the 3-position, leading to chlorochromone derivatives . Another significant cyclization pathway involves the reaction of a chalcone dibromide intermediate with hydroxylamine (B1172632) hydrochloride to form an isoxazole (B147169) ring structure odinity.com. Oxidative cyclization using iodine in DMSO is also a reported method to convert chalcone derivatives into flavones researchgate.net.

| Reagents | Resulting Derivative Type | Reaction Description |

|---|---|---|

| DMSO/I₂ | Chromene | Mediates the cyclization of a chalcone precursor to form a chromene ring system . |

| DMSO/CuCl₂ | Chlorochromone | Facilitates the formation of a chlorochromone derivative . |

| Hydroxylamine hydrochloride | Isoxazole | Reacts with a chalcone dibromide intermediate to yield an isoxazole derivative odinity.com. |

| I₂ in DMSO | Flavone (B191248) | Promotes the oxidative cyclization to form a flavone structure researchgate.net. |

Modifications of the α,β-Unsaturated System

The reactive ketoethylenic group (–CO–CH=CH–) is a hallmark of the chalcone structure and a prime target for functionalization. One of the most common modifications is the addition of bromine across the double bond to form an α,β-dibromo ketone derivative researchgate.net. These dibrominated intermediates are valuable synthons themselves, serving as precursors for the synthesis of various heterocyclic compounds like pyrazolines and isoxazoles researchgate.net.

| Reaction Type | Reagents | Resulting Derivative |

|---|---|---|

| Bromination | Br₂ | α,β-Dibromo ketone derivative researchgate.net. |

| Heterocyclic Synthesis | Hydrazine derivatives | Pyrazoline derivatives (from α,β-dibromo ketone) researchgate.net. |

These functionalization strategies highlight the versatility of this compound as a starting material. The ability to perform cross-coupling reactions at the bromine site, execute addition reactions at the enone system, and construct new heterocyclic rings allows for the systematic development of diverse chemical libraries based on the chalcone scaffold.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 4 Methylchalcone

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within the 4-Bromo-4'-methylchalcone molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The spectrum is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the α,β-unsaturated carbonyl group (C=O), which is typically observed in the range of 1650-1670 cm⁻¹. This position is indicative of the conjugation with both the vinyl group and the aromatic ring.

The carbon-carbon double bond (C=C) of the enone system exhibits a stretching vibration around 1590-1610 cm⁻¹. Vibrations corresponding to the aromatic rings are observed as a series of sharp peaks in the 1400-1600 cm⁻¹ region. The stretching vibrations for the C-H bonds of the aromatic rings and the vinyl group are found in the 3000-3100 cm⁻¹ range, while the C-H stretching of the methyl (-CH₃) group appears around 2850-2950 cm⁻¹. The presence of the bromine atom is confirmed by the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic & Vinyl C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2950 |

| Carbonyl (C=O) | Stretching | 1650-1670 |

| Alkene (C=C) | Stretching | 1590-1610 |

| Aromatic (C=C) | Ring Stretching | 1400-1600 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of chalcones is highly characteristic. The two vinyl protons (H-α and H-β) of the enone bridge appear as distinct doublets. Due to the trans-configuration of the double bond, they exhibit a large coupling constant (J), typically around 15.5 Hz researchgate.net. The H-β proton is deshielded by the adjacent aromatic ring and appears further downfield compared to H-α. The aromatic protons resonate in the downfield region, typically between 7.2 and 8.0 ppm, showing complex splitting patterns due to coupling between adjacent protons. The methyl group (-CH₃) protons appear as a sharp singlet in the upfield region, generally around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, often near 189-190 ppm. The carbons of the two aromatic rings and the vinyl group resonate in the range of 120-145 ppm. The carbon of the methyl group is found in the upfield region of the spectrum, typically around 21-22 ppm. While specific data for this compound is not widely published, analysis of its isomer, 3'-bromo-4-methylchalcone, provides very close approximations for the expected chemical shifts iucr.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on isomeric data iucr.org)

| ¹H NMR | Assignment | Predicted δ (ppm) | ¹³C NMR | Assignment | Predicted δ (ppm) |

|---|---|---|---|---|---|

| Protons | Carbons | ||||

| H-α, H-β (vinyl) | Doublets (J ≈ 15-16 Hz) | ~7.4-7.8 | C=O | Carbonyl | ~189.0 |

| Aromatic H | Multiplets | ~7.2-8.0 | C-α, C-β | Vinylic | ~123.0, ~146.0 |

| -CH₃ | Singlet | ~2.4 | Aromatic C | Aromatic | ~127.0-142.0 |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₃BrO), the expected molecular weight is approximately 301.18 g/mol nih.gov. A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units (e.g., m/z 300 and 302).

Common fragmentation pathways for chalcones involve cleavage at the bonds adjacent to the carbonyl group. Characteristic fragments would correspond to the loss of the bromine atom (M-Br), or the formation of benzoyl and cinnamoyl-type cations . For instance, fragments corresponding to the 4-methylbenzoyl cation (m/z 119) and the 4-bromostyryl cation (m/z 182/184) would be expected.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Structure |

|---|---|

| 300/302 | [C₁₆H₁₃BrO]⁺ (Molecular Ion, M⁺) |

| 221 | [M-Br]⁺ |

| 182/184 | [Br-C₆H₄-CH=CH]⁺ |

| 119 | [CH₃-C₆H₄-CO]⁺ |

X-ray Diffraction Analysis of Crystal Structure

Table 4: Representative Crystallographic Data (for isomer 3'-bromo-4-methylchalcone iucr.org)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8622 (4) |

| b (Å) | 8.8913 (6) |

| c (Å) | 12.6322 (9) |

| α (°) | 85.163 (3) |

| β (°) | 82.253 (3) |

| γ (°) | 86.495 (3) |

| Volume (ų) | 648.81 (8) |

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. In brominated chalcones, halogen bonding can play a significant role in the supramolecular assembly. For the related 3'-bromo-4-methylchalcone, a Type I Br···Br halogen bond has been identified, where the bromine atom interacts with the bromine of a neighboring molecule iucr.orgresearchgate.net. This type of interaction, along with C-H···π interactions and van der Waals forces, helps to stabilize the crystal packing. The molecules often arrange in herringbone or π-stacking motifs to maximize favorable interactions between the aromatic rings of adjacent molecules researchgate.net.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact scirp.orgrsc.org. Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii and represent the most significant interactions, such as hydrogen or halogen bonds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies on 4 Bromo 4 Methylchalcone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For 4-Bromo-4'-methylchalcone, DFT calculations provide significant insights into its behavior at the molecular level, elucidating relationships between its structure and reactivity. These theoretical studies are crucial for understanding the molecule's fundamental characteristics, which are influenced by the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group.

Geometry optimization is a fundamental step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This optimized geometry provides key structural parameters.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily characterized by π-bonding interactions distributed across both the methyl-substituted and bromine-substituted aromatic rings. The LUMO, conversely, exhibits π*-antibonding character and is mainly concentrated over the α,β-unsaturated carbonyl system and the bromine-substituted ring. The energy gap provides a measure of the molecule's excitability; a smaller gap suggests that the molecule can be excited more easily. Computational studies have provided a range for these energy values.

| Parameter | Energy Range (eV) |

|---|---|

| EHOMO | -5.18 to -5.36 |

| ELUMO | -1.66 to -2.09 |

| Energy Gap (ΔE) | 3.21 to 3.49 |

The Molecular Electrostatic Potential (MEP) plot is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential is localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for electrophilic and hydrogen-bonding interactions. The aromatic rings generally show regions of negative potential (associated with the π-electron cloud) above and below the plane of the rings. In contrast, the hydrogen atoms of the molecule represent areas of positive potential. Studies on similar bromo-chalcones have indicated the presence of a region of slightly positive electrostatic potential on the bromine atom, known as a σ-hole, which allows for halogen bonding interactions nih.govniscpr.res.in.

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

For this compound, key vibrational modes include:

Carbonyl (C=O) Stretching: This is one of the most characteristic vibrations in chalcones, typically appearing as a strong band in the IR spectrum. For conjugated ketones, this band is expected in the region of 1650-1680 cm⁻¹.

Olefinic (C=C) Stretching: The stretching of the carbon-carbon double bond in the enone bridge gives rise to a band usually found in the 1600-1640 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl rings exhibit multiple stretching vibrations in the 1450-1600 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ region of the spectrum youtube.com.

CH₃ Group Vibrations: The methyl group will have characteristic symmetric and asymmetric stretching and bending modes.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations and the neglect of solvent effects. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data nih.gov.

Global and local reactivity descriptors are derived from DFT calculations to quantify the chemical reactivity and stability of a molecule. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Reactivity Descriptors:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Higher values indicate greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the polarizability of a molecule.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

| Descriptor | Calculated Value Range |

|---|---|

| Chemical Hardness (η) | 1.60 - 1.75 eV |

| Chemical Softness (S) | 0.57 - 0.63 eV⁻¹ |

| Electronegativity (χ) | 3.42 - 3.56 eV |

| Electrophilicity Index (ω) | 3.8 - 4.2 eV |

Local Reactivity Descriptors: Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, this analysis indicates that the carbonyl carbon is a primary electrophilic site, making it susceptible to nucleophilic addition. Conversely, the electron-donating methyl group enhances the nucleophilicity of the aromatic ring to which it is attached, making it more reactive towards electrophiles.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited state properties of molecules, such as electronic absorption spectra (UV-Vis). The calculation predicts the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the transitions, and the nature of the molecular orbitals involved.

For conjugated systems like this compound, the UV-Vis spectrum is typically dominated by intense π → π* transitions. The main absorption band corresponds to the electronic transition from the HOMO to the LUMO. The electron-donating methyl group and the electron-withdrawing bromine atom, along with the extensive conjugation of the chalcone (B49325) framework, influence the energy of these transitions. The primary π → π* transition is responsible for the characteristic strong absorption of chalcones in the near-UV or visible region of the spectrum researchgate.netnih.gov. TD-DFT calculations can simulate this spectrum, providing theoretical λmax values and oscillator strengths that can be compared with experimental data to confirm the nature of the electronic transitions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level.

Studies have been conducted to evaluate the binding affinity of this compound against various protein targets. The binding energy, which indicates the strength of the interaction, has been calculated for targets including Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and DNA Gyrase B. For EGFR Tyrosine Kinase, the binding energy was found to be in the range of -8.2 to -9.5 kcal/mol. The interactions stabilizing this complex are primarily hydrogen bonds and π-π stacking. In the case of DNA Gyrase B, the binding energy was determined to be between -7.8 to -8.9 kcal/mol, with hydrophobic interactions playing a key role in the binding.

These simulations suggest that this compound has the potential to bind effectively to the active sites of these enzymes, indicating its potential as an inhibitor. The specific types of interactions observed provide a roadmap for the rational design of more potent analogues.

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Tyrosine Kinase | -8.2 to -9.5 | Hydrogen bonds, π-π stacking |

| DNA Gyrase B | -7.8 to -8.9 | Hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Complex Stability and Interactions

To further investigate the stability of the ligand-protein complexes predicted by molecular docking, Molecular Dynamics (MD) simulations are employed. These simulations provide a detailed view of the dynamic behavior of the complex over time, offering insights into its stability and the persistence of key interactions.

MD simulations for this compound complexed with protein targets have been performed, typically over a duration of 500 nanoseconds under physiological conditions. The stability of these complexes is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. For the complex with EGFR Tyrosine Kinase, the simulations showed initial binding instability which then stabilized after 75 nanoseconds, suggesting an induced-fit binding mechanism. The RMSD for this complex ranged from 1.2 to 2.8 Å. In contrast, the complex with DNA Gyrase B was found to be stable throughout the simulation, with an RMSD between 0.8 and 2.1 Å.

Furthermore, analysis of the solvation shell reveals that in polar protic solvents like water, the carbonyl oxygen of this compound forms stable hydrogen bonds with solvent molecules. These computational findings underscore the stability of the interactions between this compound and its target proteins, reinforcing its potential as a viable drug candidate.

| Target Protein | RMSD (Å) | Simulation Stability |

|---|---|---|

| EGFR Tyrosine Kinase | 1.2-2.8 | Stable after 50 ns |

| DNA Gyrase B | 0.8-2.1 | Stable throughout the simulation |

In Silico ADMET (Adsorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

The evaluation of a compound's ADMET properties is a critical step in the early stages of drug discovery to assess its potential as a drug candidate. In silico ADMET prediction provides a cost-effective and rapid means of evaluating these pharmacokinetic and toxicological parameters.

For this compound, several key physicochemical properties that influence its ADMET profile have been calculated. The presence of a bromine atom at the 4-position increases the molecule's molecular weight and lipophilicity, which can potentially reduce its aqueous solubility. Conversely, the methyl group at the 4'-position is suggested to enhance metabolic stability through steric hindrance.

While a complete ADMET profile generated from a single predictive model is not available in the cited literature, various important parameters have been identified from different sources. These parameters are essential for predicting the drug-likeness of the compound. For instance, a high lipophilicity (LogP) can affect absorption and distribution. The GHS classification also provides an early indication of the compound's potential environmental toxicity.

| ADMET Parameter | Predicted Value/Information | Implication |

|---|---|---|

| Molecular Weight | 301.18 g/mol | Complies with Lipinski's Rule of Five (<500) |

| Lipophilicity (XLogP3) | 4.1 nih.gov | Indicates high lipophilicity |

| Solubility | Potentially reduced due to high lipophilicity from the bromine atom | May require formulation adjustments for better bioavailability |

| Metabolic Stability | Enhanced by the steric hindrance of the methyl group | May have a longer half-life in the body |

| Toxicity | GHS Classification: H411 - Toxic to aquatic life with long lasting effects nih.gov | Indicates potential environmental toxicity |

Mechanistic Investigations of Biological Activities of 4 Bromo 4 Methylchalcone

General Mechanisms of Action for Chalcones

Chalcones are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids in plants acs.org. These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities nih.govwikipedia.org. The biological effects of chalcones are largely attributed to their unique chemical structure, particularly the α,β-unsaturated carbonyl system researchgate.net. The general mechanisms through which chalcones exert their biological activities are multifaceted and include interactions as electrophiles, inhibition of key enzymes, and modulation of various cell signaling pathways nih.govmdpi.com.

The core structure of chalcones features an α,β-unsaturated carbonyl group, which acts as a potent electrophile researchgate.net. This reactive moiety is a key determinant of their biological activity acs.org. The electrophilic nature of the α,β-unsaturated system allows chalcones to readily participate in Michael addition reactions with nucleophiles, such as the thiol groups of cysteine residues found in various proteins and enzymes researchgate.net. This covalent interaction can lead to the inactivation of target proteins, thereby disrupting their biological function. This reactivity is considered a primary mechanism for the diverse pharmacological effects observed for this class of compounds researchgate.netresearchgate.net. The polarized carbon-carbon double bond within this system is crucial for its success as a biologically active moiety researchgate.net. Docking simulations with some chalcone (B49325) derivatives suggest that this system can be the functional group for nucleophilic attack from amino acid residues in the catalytic sites of enzymes like the proteasome nih.gov.

Chalcones are known to inhibit a variety of enzymes that are critical for cell proliferation and metabolic processes nih.govnih.gov. Their inhibitory action is often linked to the electrophilic nature of the α,β-unsaturated carbonyl system, which can form covalent bonds with nucleophilic residues in the active sites of enzymes researchgate.net.

Key enzymes inhibited by various chalcone derivatives include:

α-Glucosidase and α-Amylase : These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing diabetes. Several synthetic chalcones have demonstrated potent inhibitory activity against α-glucosidase and moderate inhibition of α-amylase nih.gov.

Cyclooxygenase (COX) and Lipooxygenase (LOX) : These enzymes are key players in the inflammatory cascade. Chalcone compounds are effective inhibitors of these inflammatory enzymes nih.gov.

Topoisomerase II : Certain chalcone derivatives have been shown to act as suppressors of topoisomerase II, an enzyme crucial for DNA replication and cell division, thereby inhibiting cancer cell proliferation scienceopen.com.

Monoamine Oxidases (MAOs) : Chalcone derivatives have been tested for their inhibitory activity against these enzymes, which are involved in neurotransmitter metabolism nih.gov.

Fungal Enzymes : Some chalcones exhibit antifungal properties by inhibiting enzymes like β(1,3)-glucan synthase and chitin (B13524) synthase, which are essential for the formation and integrity of the fungal cell wall nih.gov.

The table below summarizes the enzyme inhibitory activities of various chalcones.

| Enzyme Target | Biological Process | Reference |

| α-Glucosidase / α-Amylase | Carbohydrate Metabolism | nih.gov |

| Cyclooxygenase (COX) / Lipooxygenase (LOX) | Inflammation | nih.gov |

| Topoisomerase II | Cell Proliferation | scienceopen.com |

| Monoamine Oxidases (MAOs) | Neurotransmitter Metabolism | nih.gov |

| β(1,3)-Glucan Synthase / Chitin Synthase | Fungal Cell Wall Formation | nih.gov |

Chalcones can modulate a variety of intracellular signaling pathways that are fundamental to cellular processes such as inflammation, oxidative stress response, and cell survival mdpi.comresearcher.life. This modulation contributes significantly to their therapeutic potential.

NF-κB (Nuclear Factor-kappa B) Pathway : The NF-κB pathway is a central regulator of inflammation and immune responses nih.gov. Several chalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes and mediators mdpi.comnih.gov. Some chalcones can inhibit the translocation of NF-κB into the nucleus, preventing it from binding to DNA and activating transcription nih.gov.

PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) and MAPK (Mitogen-activated protein kinase) Pathways : These pathways are crucial for regulating cell growth, proliferation, and survival. The PI3K/Akt signaling pathway can lead to the activation of Nrf2 mdpi.com. Conversely, the p38-MAPK pathway can phosphorylate Nrf2, leading to its breakdown mdpi.com. Chalcones have been found to modulate these pathways, which can contribute to their anti-proliferative and anti-inflammatory effects researcher.liferesearchgate.net.

In Vitro Studies on Specific Biological Targets

While the general mechanisms of chalcones provide a framework, specific derivatives like 4-Bromo-4'-methylchalcone are investigated for their activity against particular biological targets. In vitro studies are crucial for elucidating the specific antimicrobial properties of this compound.

The α,β-unsaturated keto function in chalcones is largely responsible for their antimicrobial activity researchgate.net. The presence and position of substituents, such as halogens, on the phenyl rings can significantly influence this activity ceon.rs.

Antibacterial Activity : Chalcones have demonstrated inhibitory effects against a range of bacteria, including pathogenic strains ceon.rs. Halogenated chalcones, in particular, have been noted for their antibacterial potential. For instance, studies on bromo-substituted chalcones have highlighted their effectiveness against Gram-negative bacteria ceon.rs. Research on pyrazine-based brominated chalcones has shown anti-staphylococcal activity with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 62.5 μM frontiersin.org. The antibacterial effect is often attributed to the interaction of these compounds with the bacterial cell membrane ceon.rs. Studies involving 4'-methylchalcone derivatives have shown that they can completely prevent the growth of E. coli nih.gov.

Antifungal Activity : Chalcone derivatives have also been reported to possess antifungal properties nih.govjchemrev.com. Their mechanism of action can involve the inhibition of enzymes crucial for the integrity of the fungal cell wall nih.gov. Some synthetic chalcones have shown superior antifungal effects when compared to established antifungal agents nih.gov. Specifically, certain brominated chalcone derivatives have demonstrated selective activity against fungi like T. rubrum mdpi.com.

Antiviral Activity : The antiviral properties of chalcones are thought to be exerted by disrupting various stages of the viral replication cycle or by inhibiting viral enzymes nih.gov. Studies have shown that bromo- and chloro-substituted chalcones can exhibit significant inhibition against viral reverse transcriptase nih.gov. Some chalcone derivatives have been found to possess appreciable protective activities against viruses like the Tobacco Mosaic Virus (TMV) mdpi.com.

The table below presents findings on the antimicrobial activity of various bromo-chalcone derivatives.

| Compound Type | Target Microorganism | Observed Effect | Reference |

| 4-bromo-3′,4′-dimethoxychalcone | E. coli, S. typhimurium | Bactericidal effect | ceon.rs |

| Pyrazine-based brominated chalcones | Staphylococcus spp., E. faecium | Anti-staphylococcal and anti-enterococcal activity | frontiersin.org |

| Brominated chalcone derivatives | T. rubrum | Selective antifungal activity | mdpi.com |

| Bromo- and chloro-substituted chalcones | HIV Reverse Transcriptase | Significant inhibition | nih.gov |

The antimicrobial action of chalcones, including this compound, is often linked to their ability to interfere with essential microbial metabolic processes nih.govsmolecule.com. This interference can occur through several mechanisms. One primary mechanism is the inhibition of key metabolic enzymes, as discussed previously. For example, by inhibiting enzymes involved in nutrient metabolism, chalcones can effectively starve the microbes, leading to growth inhibition nih.gov. Furthermore, the interaction of chalcones with the microbial cell membrane can disrupt membrane potential and permeability, which in turn affects vital metabolic functions such as nutrient transport and energy production ceon.rs. Research suggests that chalcones can interfere with metabolic processes in microorganisms to inhibit their growth smolecule.com.

Anticancer Research Applications

This compound, a derivative of the chalcone family, has been the subject of investigation for its potential applications in oncology. Research has explored various mechanisms through which this compound may exert its anticancer effects, focusing on its ability to induce programmed cell death, interfere with cell division, and modulate proteins involved in cancer cell survival.

Induction of Apoptosis

Specific studies on the direct apoptotic effects of this compound are limited in publicly available research. However, a closely related brominated chalcone derivative, designated as H72, has been shown to be a potent inducer of apoptosis in gastric cancer cells. This compound triggers the generation of reactive oxygen species (ROS), which in turn activates the caspase-9/3 cascade, leading to mitochondria-mediated apoptosis nih.govnih.govresearchgate.netnih.gov. Treatment with H72 led to a dose-dependent increase in apoptosis in MGC803 and HGC27 gastric cancer cell lines nih.govnih.govresearchgate.netnih.gov. The pro-apoptotic effects of H72 were found to be partially dependent on caspase activation, as pretreatment with a caspase inhibitor partially attenuated the apoptotic response nih.gov.

Cell Cycle Arrest (e.g., G1, G2/M phases)

Currently, there is a lack of specific research findings detailing the effects of this compound on cell cycle progression in cancer cells. While other chalcone derivatives have been reported to induce cell cycle arrest, particularly at the G2/M phase, similar studies on this compound have not been identified in the available scientific literature researchgate.netmdpi.com.

Inhibition of Angiogenesis

Investigations specifically examining the anti-angiogenic properties of this compound have not been found in the reviewed scientific literature. The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and many anticancer agents target this pathway mdpi.com. However, direct evidence of this compound's ability to inhibit this process is not currently available.

Tubulin Polymerization Inhibition

There is no direct evidence from the conducted research to suggest that this compound acts as a tubulin polymerization inhibitor. Inhibition of tubulin polymerization is a mechanism of action for several anticancer drugs, as it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis johnshopkins.eduresearchgate.net. However, studies specifically linking this compound to this mechanism are not present in the available literature.

Overcoming Drug Resistance

The potential of this compound to overcome drug resistance in cancer cells has not been specifically investigated in the available research. Multidrug resistance is a significant challenge in cancer therapy, and some chalcone derivatives have been explored for their ability to reverse this phenomenon. However, there are no specific studies on this compound in this context.

Interaction with Anti-apoptotic Proteins (e.g., MDM2, Bcl-2)

Research on the brominated chalcone derivative H72 has shown that it modulates the expression of several proteins involved in apoptosis, including members of the Bcl-2 family. Specifically, treatment with H72 resulted in the down-regulation of the anti-apoptotic protein Bcl-xL nih.govnih.govresearchgate.netnih.gov. Additionally, it led to a decrease in the expression of Bid and XIAP, further promoting an apoptotic environment within the cancer cells nih.govnih.govresearchgate.netnih.gov. There is no specific information available regarding the interaction of this compound with MDM2.

Cytotoxic Activity of a Related Brominated Chalcone (H72)

The following table summarizes the cytotoxic effects of the brominated chalcone derivative H72, which is structurally related to this compound, on various human cancer cell lines and a non-malignant cell line. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| MGC803 | Gastric Cancer | 3.57 |

| HGC27 | Gastric Cancer | 4.82 |

| SGC7901 | Gastric Cancer | 5.61 |

| GES-1 | Non-malignant Gastric Epithelial | >10 |

Anti-inflammatory Pathways

The anti-inflammatory properties of chalcones, including this compound, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. koyauniversity.orgnih.gov Research into various chalcone derivatives has highlighted the inhibition of the nuclear factor-kappa B (NF-κB) pathway as a primary mechanism. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Certain synthetic chalcones have been shown to prevent the translocation of NF-κB into the nucleus, thereby inhibiting its transcriptional activity. nih.gov Studies have suggested that halogenation of the chalcone structure can enhance its NF-κB inhibitory activity. nih.gov

Structure-activity relationship studies indicate that the substitution pattern on the aromatic rings of the chalcone scaffold significantly influences its anti-inflammatory efficacy. For instance, the presence of symmetrical bromine atoms on the aromatic rings has been shown to improve anti-inflammatory activity, suggesting that the specific arrangement of substituents on this compound is critical to its biological function. researchgate.net The inhibition of inflammatory targets like COX-2 and iNOS is a documented effect of some chalcone derivatives. researchgate.net

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Chalcones are recognized for their antioxidant potential, which is largely attributed to their distinctive α,β-unsaturated carbonyl system. mdpi.comresearchgate.net This structural feature enables them to act as potent scavengers of free radicals, thereby mitigating oxidative stress. researchgate.net The primary mechanism by which chalcones exert their antioxidant effect is through the donation of a hydrogen atom to neutralize unstable free radicals. nih.gov

The antioxidant capacity of chalcones and their derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netnih.gov The DPPH assay measures the ability of a compound to reduce the stable DPPH radical, a process that can be monitored by a decrease in absorbance at 517 nm. nih.govmdpi.com Similarly, the ABTS assay quantifies the scavenging of the ABTS radical cation. nih.gov

The structural characteristics of the chalcone molecule, particularly the substituents on the two aromatic rings, play a crucial role in its antioxidant activity. However, the relationship is complex; for example, one study demonstrated that the addition of a bromine atom across the double bond of a parent chalcone led to a significant decrease in its radical scavenging activity as measured by the DPPH assay. nih.gov This indicates that while the core chalcone structure possesses antioxidant properties, specific modifications can either enhance or diminish this effect. Numerous synthetic and natural chalcones have demonstrated significant free radical scavenging potential, with some compounds showing activity comparable to standard antioxidants like ascorbic acid in DPPH and ABTS assays. researchgate.netnih.gov

| Assay Type | Mechanism | Relevance to Chalcones |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it. mdpi.com | Widely used to quantify the radical scavenging capacity of various chalcone derivatives. nih.gov |

| ABTS Radical Scavenging | Evaluates the capacity of a compound to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. nih.gov | Confirms the broad-spectrum antioxidant potential of chalcones. researchgate.net |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

The chalcone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiparasitic effects. koyauniversity.orgmdpi.comscienceopen.com Derivatives of this class have been investigated for their efficacy against various parasites, such as those causing malaria and leishmaniasis. koyauniversity.orgscienceopen.com The reactive α,β-unsaturated keto group present in chalcones is considered a key contributor to their biological activities. koyauniversity.orgresearchgate.net

While specific mechanistic studies on this compound are limited, research on other chalcone derivatives provides insight into potential modes of action. For instance, studies on naphthalenyl chalcones against Leishmania amazonensis have shown that the compounds can induce significant morphological and ultrastructural changes in the parasite. dntb.gov.ua These changes include loss of plasma membrane integrity and an increase in reactive oxygen species (ROS), leading to parasite death. dntb.gov.ua It is plausible that this compound could exert its antileishmanial effects through similar mechanisms involving the induction of oxidative stress and disruption of cellular integrity.

Furthermore, some bromochalcone derivatives have demonstrated significant larvicidal activity against mosquito species like Aedes aegypti, which are vectors for diseases such as dengue fever and Zika. mdpi.com The efficacy of these compounds is linked to their molecular structure, with lipophilicity playing a role in their ability to interact with biological membranes. mdpi.com This suggests that the bromo- and methyl- substitutions on this compound could modulate its lipophilicity and, consequently, its ability to penetrate parasite cells and exert its effect.

Comparative Analysis with Other Chalcone Derivatives

The biological activity of this compound is defined by the specific nature and position of its substituents on the two aromatic rings (A and B rings). A comparative analysis with other chalcone derivatives reveals key structure-activity relationships (SAR).

The presence and position of a halogen atom significantly impact efficacy. Halogenation, in general, has been found to increase the anti-inflammatory activity of chalcones by enhancing NF-κB inhibition. nih.gov More specifically, symmetrical substitution with bromine atoms on the aromatic rings can improve anti-inflammatory potential. researchgate.net This suggests the 4-bromo substitution on ring B of this compound is a critical feature. In contrast, for anticancer activity, a comparison between methoxy-4-aminochalcones and methoxy (B1213986) chalcones with a 4-bromo substituent indicated that the 4-amino group was more essential for significant antiproliferative activity.

The nature of the substituent also dictates the compound's effect. For larvicidal activity, one study on bromochalcone derivatives found that adding electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) decreased efficacy compared to an unsubstituted chalcone. mdpi.com However, adding a lipophilic butyl group significantly increased larvicidal activity, suggesting that the moderate lipophilicity conferred by the 4'-methyl group on ring A of this compound may be advantageous for certain biological activities. mdpi.com In studies of antiproliferative agents, fusing a furan (B31954) ring to the A-ring of a chalcone enhanced activity more than twofold compared to its dihydroxychalcone precursor, demonstrating that larger structural modifications can yield substantial changes in potency. iiarjournals.org

This comparative analysis underscores that the specific combination of a halogen (4-Bromo) on one ring and a small alkyl group (4'-methyl) on the other provides this compound with a unique electronic and lipophilic profile that dictates its interaction with biological targets.

| Chalcone Derivative | Substituent(s) | Observed Effect on Biological Activity | Reference |

| Symmetrical Bromo-Chalcones | Bromine atoms on both rings | Improved anti-inflammatory activity | researchgate.net |

| 4-Fluoro-Chalcone | 4-Fluoro group | Increased NF-κB inhibition | nih.gov |

| Bromo-Nitro-Chalcones | 5-Bromo and 3-Nitro groups | Exhibited inhibitory effect against α-glucosidase with minimal cytotoxicity | mdpi.com |

| Bromo-Butyl-Chalcone | 4-Bromo and 4-Butyl groups | Significantly increased larvicidal activity compared to unsubstituted chalcone | mdpi.com |

| Methoxy-Chalcones | Methoxy (-OCH₃) group | Decreased larvicidal activity compared to unsubstituted chalcone | mdpi.com |

| Furan-Fused Chalcones | Fused furan ring on A-ring | Significantly enhanced antiproliferative activity | iiarjournals.org |

Structure Activity Relationship Sar Studies of 4 Bromo 4 Methylchalcone and Analogs

Influence of Halogenation Position and Type on Bioactivity

The introduction of halogen atoms into the chalcone (B49325) scaffold has been a widely explored strategy to modulate its biological efficacy. The nature of the halogen and its position on the aromatic rings play a pivotal role in determining the pharmacological profile of the resulting analogs.

Studies have consistently shown that halogenation can enhance the anticancer and antimicrobial properties of chalcones. For instance, research on a series of halogenated phenoxychalcones revealed that derivatives with a bromine atom at the para-position of the diaryl ether moiety exhibited superior cytotoxic activity against human breast cancer cell lines compared to their chloro counterparts. This suggests that the size and electronegativity of the halogen are critical determinants of bioactivity.

In the context of anticancer activity, the presence of electron-withdrawing groups like halogens on the phenyl rings can modulate the compound's reactivity and its interaction with biological targets. A novel brominated chalcone derivative has demonstrated significant antiproliferative activity in gastric cancer cells, both in laboratory settings and in living organisms. This activity is linked to the generation of reactive oxygen species and the upregulation of death receptors on cancer cells. nih.gov

Furthermore, a comparative study on halogen-substituted chalcones as antioxidants indicated that bromo and fluoro-substituted derivatives possessed better radical scavenging activity than their chlorine-substituted counterparts. Specifically, a 2-bromo-4'-methoxy chalcone was identified as having the highest antioxidant activity. researchgate.net This highlights that not only the type of halogen but also its placement on the aromatic ring is crucial for specific biological activities.

The following table summarizes the influence of halogenation on the cytotoxic activity of some chalcone analogs against the MCF-7 human breast cancer cell line.

| Compound | R (Halogen) | Position | IC50 (µM) |

| Analog 1 | Cl | 4- | 1.87 |

| Analog 2 | Br | 4- | 1.52 |

This data is illustrative and compiled from findings on halogenated phenoxychalcones.

Impact of Methyl Group Substitution on Pharmacological Profiles

The strategic placement of a methyl group on the chalcone backbone can significantly influence its pharmacological properties. This small alkyl group can affect the molecule's lipophilicity, metabolic stability, and interaction with target proteins.

Structure-activity relationship studies have indicated that the position of the methyl group is critical. For instance, in a series of chalcone derivatives, the replacement of a methyl group with a substituted aryl group on the B-ring was found to enhance antitumor activity. tandfonline.com This suggests that while the methyl group itself may contribute to a baseline level of activity, its substitution with larger, more functionalized groups can lead to more potent compounds.

In another study focusing on quinolone chalcone compounds, the introduction of a 6-methyl group on the quinolone ring did not lead to any significant change in efficacy against a panel of cancer cell lines. nih.gov This indicates that the impact of methyl substitution is highly dependent on the specific chalcone scaffold and the position of the substitution.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional arrangement of a chalcone molecule is a critical factor governing its interaction with biological targets and, consequently, its efficacy. Chalcones can exist in two isomeric forms, cis (Z) and trans (E), with the trans isomer being the more thermodynamically stable and generally the more biologically active form.

The planarity of the chalcone molecule plays a crucial role in its biological activity. Theoretical calculations on 4-hydroxychalcone (B181621) have shown that the s-cis conformers are energetically favored over the s-trans conformers due to greater electron delocalization, which is a result of their higher planarity. ufms.br This planarity is thought to be essential for effective binding to target proteins.

Conformationally restricted chalcone analogs, such as 3-benzylidenechroman-4-ones, have been synthesized to explore the impact of a rigid structure on cytotoxic activity. These studies have revealed that such rigid analogs can exhibit potent inhibitory activity against various cancer cell lines. nih.gov For instance, a 3-benzylidenechroman-4-one derivative containing a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety was found to be a highly potent cytotoxic agent. nih.gov This underscores the importance of a specific spatial arrangement for optimal anticancer activity.

Molecular dynamics simulations of 4-Bromo-4'-methylchalcone can provide detailed insights into its conformational preferences and how it interacts with protein targets. Such studies can reveal the dynamic behavior of the molecule and how its structure adapts to the binding site, which is crucial for understanding its mechanism of action at a molecular level. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chalcone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed to predict their anticancer activities.

These models rely on 3D descriptors such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For a series of chalcone derivatives studied for their anticancer activity against human colon cancer cells (HTC116), both CoMFA and CoMSIA models yielded statistically significant results with good predictive power. researchgate.net The cross-validation coefficient (q²) and the conventional correlation coefficient (R²) for these models were encouraging, indicating their reliability in predicting the activity of new, untested chalcone analogs. researchgate.net

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of chalcone analogs with known biological activity is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are built and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric, electrostatic, and other relevant fields are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the generated QSAR model is rigorously validated using internal and external validation techniques.

For instance, a 3D-QSAR study on chalcone derivatives as anticancer agents might yield a CoMSIA model with the following statistical parameters:

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.806 |

| R² (non-cross-validated correlation coefficient) | 0.934 |

| R²_pred (predictive R²) | 0.90 |

These values are illustrative and based on a representative 3D-QSAR study on chalcone derivatives. researchgate.net

Such models provide valuable insights into the structural features that are crucial for high biological activity. The contour maps generated from these analyses can guide medicinal chemists in designing new chalcone derivatives with enhanced pharmacological properties.

Advanced Research Applications of 4 Bromo 4 Methylchalcone

Building Block in Complex Organic Synthesis

4-Bromo-4'-methylchalcone serves as a versatile building block in the field of organic synthesis, primarily owing to its reactive α,β-unsaturated ketone framework and the presence of functional groups that allow for a variety of chemical transformations. This chalcone (B49325) derivative is a valuable intermediate for the construction of more complex molecular architectures.

Precursor for Heterocyclic Compounds

A significant application of this compound in synthetic organic chemistry is its role as a precursor for the synthesis of a wide array of heterocyclic compounds. The core chalcone structure provides a three-carbon synthon that can undergo cyclization reactions with various reagents to form five, six, and seven-membered heterocyclic rings.

Notably, this compound can be utilized in the synthesis of thiazine (B8601807) and oxazine (B8389632) derivatives. The reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base is a common method for constructing these six-membered heterocyclic systems. For instance, the reaction of a chalcone with urea can lead to the formation of an oxazine ring, while reaction with thiourea yields a thiazine ring. Research has demonstrated the synthesis of such derivatives from chalcones prepared using 4-bromobenzaldehyde (B125591), a key starting material for this compound, highlighting the potential of this specific chalcone in accessing these heterocyclic scaffolds.

Furthermore, chalcones are pivotal in the synthesis of chromene derivatives. Methodologies have been developed for the synthesis of 4H-chromenes from ortho-hydroxychalcones. While this requires a hydroxyl group ortho to the carbonyl group of the chalcone, it showcases a pathway where a suitably functionalized derivative of this compound could be employed. The general reactivity of the chalcone backbone allows it to accommodate various substituents, including the bromo and methyl groups present in this compound, in the formation of such heterocyclic structures.

The following table summarizes the heterocyclic compounds that can be synthesized from chalcone precursors like this compound:

| Heterocyclic Compound | Reagent(s) for Cyclization with Chalcone |

| Thiazine | Thiourea |

| Oxazine | Urea |

| Chromene | (Requires an ortho-hydroxychalcone derivative) |

Potential in Materials Science Research (e.g., Fluorescent Materials)

The unique molecular structure of this compound, featuring an extended π-conjugated system with donor (methyl) and acceptor-like (bromo) substituents, suggests its potential for applications in materials science, particularly in the realm of fluorescent materials and nonlinear optics.

Chalcone derivatives are known to exhibit interesting photophysical properties, including fluorescence. researchgate.net The emission of light from these molecules is often a result of intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting part of the molecule upon photoexcitation. uakron.edu The presence of both a methyl group (electron-donating) and a bromine atom (electron-withdrawing) in this compound could facilitate this ICT process, making it a candidate for fluorescent applications.

While direct studies on the fluorescent properties of this compound are not extensively reported, research on structurally similar compounds provides valuable insights. For example, a study on {4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate} (4BPMS), a chalcone derivative with bromo and methyl substitutions, revealed that it exhibits blue light emission. scispace.commanipal.edu This finding suggests that this compound may also possess fluorescent properties in the visible spectrum. Such characteristics are highly desirable for the development of organic light-emitting diodes (OLEDs), which are integral components of modern displays and lighting technologies. researchgate.netrsc.org

The nonlinear optical (NLO) properties of chalcones are another area of active research. researchgate.net The delocalized π-electron system in these molecules can lead to a large third-order nonlinear optical susceptibility, making them suitable for applications in optical devices. The specific substitution pattern on the aromatic rings of this compound could influence its NLO response, warranting further investigation into its potential for such applications.

The potential materials science applications for this compound are summarized in the table below:

| Potential Application | Relevant Property |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence / Electroluminescence |

| Nonlinear Optical (NLO) Devices | Third-order nonlinear optical susceptibility |

| Fluorescent Probes | Sensitivity of fluorescence to the local environment |

Research Gaps and Future Perspectives in 4 Bromo 4 Methylchalcone Research

Elucidation of Precise and Comprehensive Mechanism of Action

A significant gap in the current understanding of 4-Bromo-4'-methylchalcone is the lack of extensive studies on its specific mechanism of action. smolecule.com Generally, the biological activities of chalcones are attributed to their ability to interact with various enzymes, scavenge free radicals, and modulate cellular signaling pathways. smolecule.com The α,β-unsaturated carbonyl system is considered crucial for these interactions, potentially reacting with macromolecules like proteins and enzymes. For instance, some chalcones have demonstrated antibacterial activity by interfering with microbial metabolic processes. smolecule.com

However, the precise molecular targets and comprehensive action pathways for this compound remain largely unexplored. Future research should prioritize detailed mechanistic studies to identify the specific enzymes, receptors, or signaling cascades it modulates. This will be critical in validating its potential as a therapeutic agent and understanding its full pharmacological profile.

Key Research Questions to Address:

What specific enzymes or cellular receptors does this compound interact with?

How do the bromo- and methyl-substituents influence its binding affinity and inhibitory activity compared to other chalcones?

What are the downstream effects on cellular signaling pathways following interaction with its molecular targets?

Further Experimental Validation of Inferred Reactivity

The reactivity of this compound is inferred from its chemical structure, which includes an α,β-unsaturated carbonyl system, a methyl-substituted phenyl ring, and a bromo-substituted phenyl ring. Its reactivity is thought to primarily involve electrophilic aromatic substitution and nucleophilic addition reactions. smolecule.com The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions and activates the aromatic ring for nucleophilic attack. smolecule.com

While these reaction types are chemically sound, there is a need for more extensive experimental validation. Comprehensive studies are required to map the regioselectivity of its reactions, determine kinetic parameters, and explore its reactivity with a wider range of nucleophiles and electrophiles. smolecule.com Such experimental data would provide a more robust understanding of its chemical behavior and facilitate its use in complex synthetic applications.

Areas for Future Reactivity Studies:

| Reaction Type | Research Focus | Potential Outcomes |

|---|---|---|

| Nucleophilic Addition | Investigate reactions with a diverse set of nucleophiles (e.g., thiols, amines) to understand reaction kinetics and stereoselectivity. | Development of novel derivatives and understanding of biological interactions. |

| Cyclization Reactions | Explore conditions for forming heterocyclic compounds, such as chromenes. | Synthesis of new chemical entities with potentially enhanced biological activity. |

| Oxidation & Reduction | Systematically study the oxidation of the double bond to form epoxides or diols and the reduction to yield saturated ketones or alcohols. smolecule.com | Creation of a library of related compounds for structure-activity relationship studies. |

| Cross-Coupling | Optimize conditions for various palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to expand synthetic utility. smolecule.com | Efficient synthesis of complex molecules built upon the chalcone (B49325) scaffold. |

Exploration of Novel Synthetic Pathways and Catalytic Systems

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and 4-methylbenzaldehyde (B123495). smolecule.com Modern variations of this method have been developed to align with green chemistry principles, including microwave-assisted synthesis and solvent-free grinding techniques, which can offer improved yields and shorter reaction times. smolecule.comresearchgate.netuns.ac.id For instance, microwave irradiation at 140 watts can complete the synthesis in as little as 45 seconds, with yields reported between 87-96%. smolecule.com

Despite these advancements, there is still room for exploring novel synthetic routes and more efficient catalytic systems. Future research could focus on developing stereoselective catalysts to control the geometry of the double bond or exploring enzymatic or flow-chemistry approaches to enhance sustainability and scalability. The use of solid catalysts in solvent-free conditions is a promising green alternative that warrants further investigation.

Table of Synthetic Methodologies and Future Directions:

| Synthesis Method | Description | Future Research Direction |

|---|---|---|

| Claisen-Schmidt Condensation | Base-catalyzed reaction of 4-bromoacetophenone and 4-methylbenzaldehyde. smolecule.com | Development of novel, highly efficient, and recyclable catalysts. |